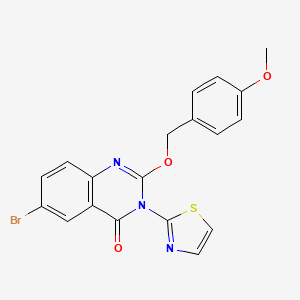![molecular formula C15H15N3S2 B13788260 benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)
benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group, a pyridine ring, and a carbamodithioate moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate typically involves the reaction of benzyl isothiocyanate with 2-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently reacts with the isothiocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzyl or pyridine rings.
Aplicaciones Científicas De Investigación
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes intramolecular charge transfer (ICT) upon binding to metal ions, resulting in changes in fluorescence intensity . In antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes, although the exact molecular targets are still under investigation.
Comparación Con Compuestos Similares
Benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate can be compared with other similar compounds, such as:
Carbamodithioate-based compounds: These compounds share the carbamodithioate moiety and exhibit similar reactivity and applications, particularly in metal ion detection and antimicrobial activity.
Benzyl derivatives: Compounds with benzyl groups often show similar chemical behavior, including nucleophilic substitution and oxidation reactions.
Pyridine-containing compounds: The presence of a pyridine ring in the structure contributes to the compound’s ability to act as a ligand in coordination chemistry and its potential biological activity.
Propiedades
Fórmula molecular |
C15H15N3S2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12- |
Clave InChI |
GAPPGYVPJUGIHP-ATVHPVEESA-N |
SMILES isomérico |
C/C(=N/NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2 |
SMILES canónico |
CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)
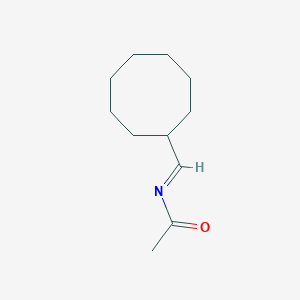
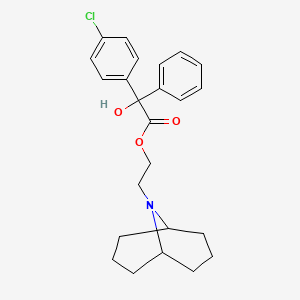


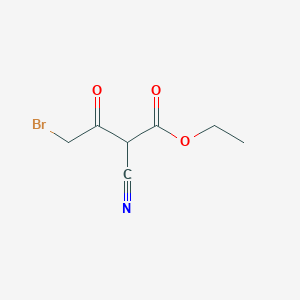
![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)

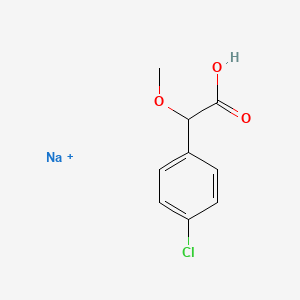
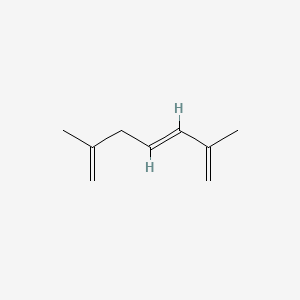
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
